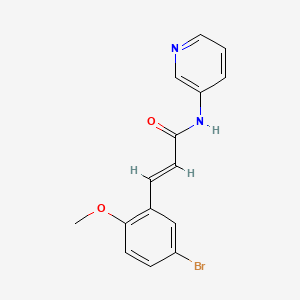![molecular formula C19H18O2 B3906727 3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3906727.png)
3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one
Übersicht
Beschreibung
3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one, also known as Chalcone, is a naturally occurring compound found in many plants. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and methanol. Chalcone has shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of chalcone is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the activity of various enzymes like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS), which are involved in the inflammatory response. 3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) and play a crucial role in the pathogenesis of various diseases like cancer and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one has several advantages and limitations for lab experiments. It is a relatively inexpensive compound and can be easily synthesized in the lab. 3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one is also stable under normal laboratory conditions and can be stored for long periods. However, chalcone has limited solubility in water, which can make it challenging to work with in aqueous solutions. It also has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on chalcone. One direction is to explore the potential of chalcone as a therapeutic agent for the treatment of various diseases like cancer, arthritis, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of chalcone and its interaction with various cellular pathways. Additionally, the development of chalcone derivatives with improved solubility and bioavailability can also be explored.
Wissenschaftliche Forschungsanwendungen
3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases like arthritis and asthma. 3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one has also been found to have antioxidant properties, which can help in the prevention of various diseases like cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-3-14-21-18-11-6-16(7-12-18)8-13-19(20)17-9-4-15(2)5-10-17/h3-13H,1,14H2,2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEHWLATOMPLDA-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({3-[(2-methylphenoxy)methyl]piperidin-1-yl}methyl)pyrimidin-2-amine](/img/structure/B3906651.png)
![N,N-dimethyl-1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-furyl]methanamine](/img/structure/B3906660.png)

![N-{3-[(cyclohexylamino)carbonyl]-2-methylphenyl}-3-methylthiophene-2-carboxamide](/img/structure/B3906665.png)
![4-chloro-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906677.png)

![1-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}pyrrolidin-3-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B3906692.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B3906698.png)

![2-(1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-2-yl)ethanol](/img/structure/B3906720.png)
![2-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3906731.png)
![4-methoxy-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906734.png)
![N,N,N'-trimethyl-N'-[1-(5-phenylpentanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B3906749.png)